5-Hydroxypyridine-2-carboxamide
CAS No.: 896419-97-9
Cat. No.: VC3812716
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896419-97-9 |
---|---|
Molecular Formula | C6H6N2O2 |
Molecular Weight | 138.12 g/mol |
IUPAC Name | 5-hydroxypyridine-2-carboxamide |
Standard InChI | InChI=1S/C6H6N2O2/c7-6(10)5-2-1-4(9)3-8-5/h1-3,9H,(H2,7,10) |
Standard InChI Key | VRTZVJPYNJMHPW-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1O)C(=O)N |
Canonical SMILES | C1=CC(=NC=C1O)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 5-hydroxypyridine-2-carboxamide is C₆H₆N₂O₂, with a molecular weight of 138.12 g/mol. Its IUPAC name is 5-hydroxypyridine-2-carboxamide, and its SMILES notation is O=C(N)c1ncc(O)cc1. The compound’s structure combines a pyridine ring with hydroxyl and carboxamide functional groups, enabling diverse reactivity and intermolecular interactions .
Structural Analogues and Derivatives
While 5-hydroxypyridine-2-carboxamide itself is less documented, related compounds such as 5-hydroxypyridine-2-carboxylic acid (CAS: 15069-92-8) and 6-chloro-5-hydroxypyridine-2-carboxylic acid (CAS: 341008-96-6) offer insights into its potential behavior . For instance, the carboxylic acid variant demonstrates notable metal-chelating capabilities and antimicrobial activity, suggesting that the carboxamide derivative may share similar biochemical interactions.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 5-hydroxypyridine-2-carboxamide can be inferred from methods used for analogous pyridine derivatives. A common approach involves:
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Protection of Functional Groups: Starting with 5-hydroxypyridine-2-carboxylic acid, the hydroxyl group may be protected using agents like benzyl ethers or silyl groups to prevent undesired side reactions .
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Conversion to Carboxamide: The carboxylic acid is then converted to the carboxamide via reaction with ammonium chloride in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
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Deprotection: Final deprotection under mild acidic or basic conditions yields the target compound .
A patent describing the synthesis of 2-amino-5-hydroxypyridine highlights the use of halogenated precursors and sodium benzyl alcohol for introducing protective groups, which could be adapted for 5-hydroxypyridine-2-carboxamide synthesis .
Optimization Challenges
Key challenges include minimizing side reactions during amidation and ensuring high purity. Solubility in polar aprotic solvents like dimethylacetamide (DMAc) facilitates intermediate steps, while chromatography or recrystallization is critical for purification .
Physicochemical Properties
Thermal and Solubility Characteristics
Based on analogous compounds, 5-hydroxypyridine-2-carboxamide is expected to exhibit:
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Melting Point: ~200–220°C (decomposes)
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Solubility: Moderate solubility in dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
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NMR: Proton NMR would show signals for the pyridine ring (δ 7.5–8.5 ppm), hydroxyl group (δ 5.5 ppm), and amide protons (δ 6.8–7.2 ppm) .
Applications in Pharmaceutical and Material Science
Drug Development
As a kinase inhibitor scaffold, 5-hydroxypyridine-2-carboxamide could serve as a precursor for anticancer agents. Its ability to chelate metal ions may also aid in designing metalloenzyme inhibitors .
Material Science
The compound’s aromaticity and functional groups make it a candidate for synthesizing coordination polymers or corrosion-resistant coatings, leveraging its stability and intermolecular hydrogen bonding .
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